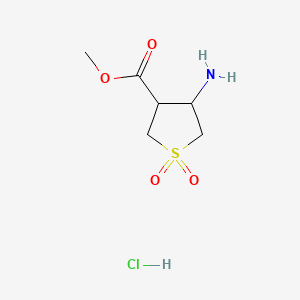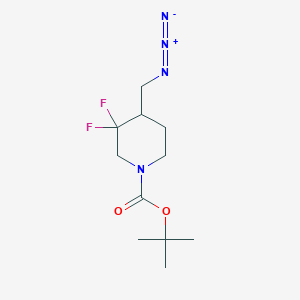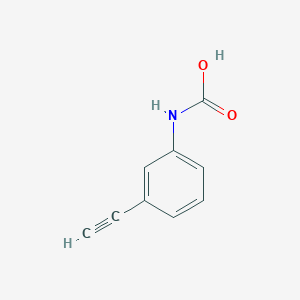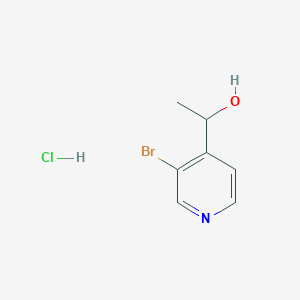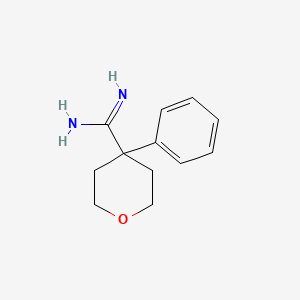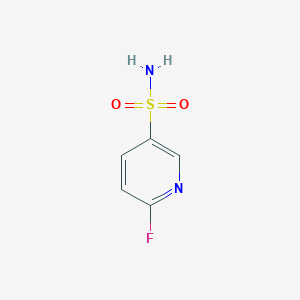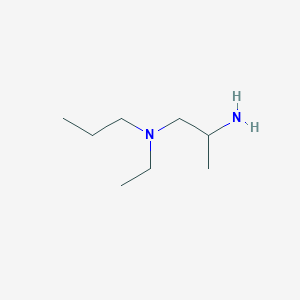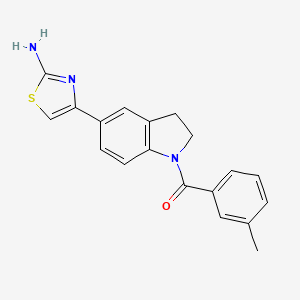
(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” typically involves multi-step organic reactions. The starting materials might include indole derivatives, aminothiazole, and m-tolyl compounds. Common synthetic routes could involve:
Step 1: Formation of the indolin-1-yl intermediate through cyclization reactions.
Step 2: Introduction of the aminothiazolyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the m-tolyl group through Friedel-Crafts acylation or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group or other reducible functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which “(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or protein synthesis.
Disrupting cellular processes: Such as signal transduction or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(p-tolyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(o-tolyl)methanone
- (5-(2-Aminothiazol-4-yl)indolin-1-yl)(phenyl)methanone
Uniqueness
“(5-(2-Aminothiazol-4-yl)indolin-1-yl)(m-tolyl)methanone)” is unique due to its specific substitution pattern and the presence of both aminothiazole and indolinyl groups. This combination of functional groups may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C19H17N3OS |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]-(3-methylphenyl)methanone |
InChI |
InChI=1S/C19H17N3OS/c1-12-3-2-4-15(9-12)18(23)22-8-7-14-10-13(5-6-17(14)22)16-11-24-19(20)21-16/h2-6,9-11H,7-8H2,1H3,(H2,20,21) |
InChI-Schlüssel |
VEUQKVBJGDUATI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)C4=CSC(=N4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


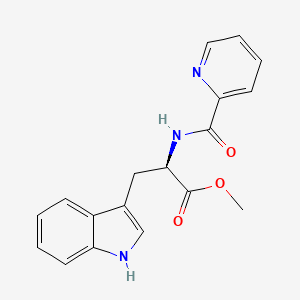

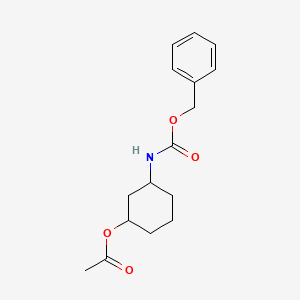

![2-Amino-3-{[(2-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12313551.png)


